molecular formula C24H23BrN4O2S B2772970 N-(4-bromo-3-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1794959-55-9

N-(4-bromo-3-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2772970
CAS No.: 1794959-55-9
M. Wt: 511.44
InChI Key: CEULWLSBLSVHRP-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H23BrN4O2S and its molecular weight is 511.44. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN4O2S/c1-14(2)29-23(31)22-21(18(12-26-22)16-7-5-4-6-8-16)28-24(29)32-13-20(30)27-17-9-10-19(25)15(3)11-17/h4-12,14,26H,13H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEULWLSBLSVHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)NC=C3C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-3-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The compound's molecular formula is C24H23BrN4O2SC_{24}H_{23}BrN_{4}O_{2}S, with a molecular weight of 511.44 g/mol. The structure features a pyrrolo-pyrimidine core, which is significant in medicinal chemistry due to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MV4:111.5Inhibition of WDR5 protein interactions
MOLM-132.0Induction of apoptosis
A549 (Lung)3.5Cell cycle arrest

The compound's mechanism appears to involve the disruption of key protein-protein interactions, particularly those involving the WDR5 protein, which plays a crucial role in oncogenic signaling pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results against bacterial pathogens. Studies indicate that it possesses significant antibacterial activity, especially against Gram-positive bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (μg/mL)Comparison to Control (Ciprofloxacin)
Staphylococcus aureus12.5Control: 2.0
Escherichia coli25.0Control: 10.0

The minimum inhibitory concentration (MIC) values suggest that while the compound is less potent than ciprofloxacin, it still exhibits considerable antibacterial effects .

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy :
    A study published in Journal of Medicinal Chemistry examined the effects of various derivatives of pyrrolo-pyrimidines on cancer cell lines. The findings indicated that modifications in the substituents significantly influenced the anticancer potency and selectivity towards specific cell lines .
  • Antimicrobial Efficacy :
    Research conducted on the antibacterial properties of pyrrole derivatives found that compounds similar to this compound exhibited enhanced activity against MRSA strains when combined with traditional antibiotics, demonstrating potential for use in combination therapies .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated potent antiproliferative effects against various cancer cell lines. The mechanism of action appears to involve the disruption of key protein-protein interactions, particularly those involving the WDR5 protein, which plays a crucial role in oncogenic signaling pathways.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MV4:111.5Inhibition of WDR5 protein interactions
MOLM-132.0Induction of apoptosis
A549 (Lung)3.5Cell cycle arrest

Case Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry examined the effects of various derivatives of pyrrolo-pyrimidines on cancer cell lines. The findings indicated that modifications in substituents significantly influenced anticancer potency and selectivity towards specific cell lines.

Antimicrobial Activity

In addition to its anticancer properties, N-(4-bromo-3-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide has shown promising results against bacterial pathogens. Studies indicate that it possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Table 3: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (μg/mL)Comparison to Control (Ciprofloxacin)
Staphylococcus aureus12.5Control: 2.0
Escherichia coli25.0Control: 10.0

Antimicrobial Efficacy : Research conducted on the antibacterial properties of pyrrole derivatives found that compounds similar to this compound exhibited enhanced activity against MRSA strains when combined with traditional antibiotics, demonstrating potential for use in combination therapies.

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